An In-Depth Technical Guide to 3-Chloro-2,5-dimethylpyrazine (CAS: 95-89-6)
An In-Depth Technical Guide to 3-Chloro-2,5-dimethylpyrazine (CAS: 95-89-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Chloro-2,5-dimethylpyrazine, a versatile heterocyclic compound with significant applications in organic synthesis, particularly as a key intermediate in the development of pharmaceuticals and agrochemicals. This document details its chemical and physical properties, spectroscopic data, synthesis protocols, and its role in advanced synthetic methodologies.
Chemical and Physical Properties
3-Chloro-2,5-dimethylpyrazine is a colorless to light orange or yellow liquid under standard conditions.[1] Its key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 95-89-6 | [1][2][3][4] |
| Molecular Formula | C₆H₇ClN₂ | [1][2][3][4] |
| Molecular Weight | 142.59 g/mol | [1][2][3][4] |
| Appearance | Colorless to light orange to yellow clear liquid | [1] |
| Boiling Point | 66-69 °C at 9 mmHg | [2][3] |
| 98-100 °C at 40 Torr | [2] | |
| 114 °C at 70 mmHg | [1] | |
| Density | 1.181 g/mL at 25 °C | [2][3] |
| Refractive Index (n²⁰/D) | 1.527 | [2][3] |
| Flash Point | 83 °C (181.4 °F) - closed cup | [3] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [2] |
| InChI Key | NNBALVIZMGWZHS-UHFFFAOYSA-N | [2][3] |
| SMILES | Cc1cnc(C)c(Cl)n1 | [3] |
Spectroscopic Data
The structural identity of 3-Chloro-2,5-dimethylpyrazine is confirmed by various spectroscopic techniques. The key spectral data are presented below.
| Spectroscopy | Data | Reference(s) |
| ¹H NMR (CDCl₃) | δ 2.49 (s, 3H), 2.59 (s, 3H), 8.23 (s, 1H) | [2] |
| ¹³C NMR (CDCl₃) | δ 21.2, 22.3, 142.1, 148.3, 150.1, 151.7 | [2] |
| Infrared (IR, neat film, cm⁻¹) | 3045 (w), 2999 (w), 2962 (w), 2925 (w), 1567 (w), 1519 (w), 1454 (s), 1377 (m), 1329 (s), 1313 (s), 1248 (m), 1168 (m), 1088 (s), 968 (m), 456 (m) | [2] |
Synthesis and Experimental Protocols
3-Chloro-2,5-dimethylpyrazine is commonly synthesized from 2,5-dimethylpyrazine (B89654) 1-oxide. The following section provides a detailed experimental protocol for its synthesis and for its characterization by NMR and IR spectroscopy.
Synthesis of 3-Chloro-2,5-dimethylpyrazine
This protocol is adapted from a general procedure for the synthesis of 3-chloro-2,5-dimethylpyrazine from 2,5-dimethylpyrazine 1-oxide.[2]
Experimental Protocol:
-
Reaction Setup: In a reaction vessel, 2,5-dimethylpyrazine 1-oxide (15.0 g, 121 mmol) and phosphorus oxychloride (POCl₃, 55.1 g, 360 mmol) are combined.
-
Reaction Conditions: The mixture is stirred and heated to 60 °C for 30 minutes. Caution: There have been reports of explosions during the mixing of these reagents, so appropriate safety precautions must be taken.[2]
-
Work-up:
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The cooled mixture is then carefully poured in batches into ice water.
-
The pH of the aqueous solution is adjusted to be alkaline using a 20% aqueous sodium hydroxide (B78521) (NaOH) solution.
-
The product is extracted with diethyl ether (Et₂O).
-
The organic layer is washed sequentially with water and saturated brine.
-
The organic phase is dried over anhydrous magnesium sulfate (B86663) (MgSO₄) and then concentrated under reduced pressure.
-
-
Purification: The residue is purified by distillation to yield 3-chloro-2,5-dimethylpyrazine (12.2 g, 71% yield) as a light yellow oil.[2]
Caption: Synthesis workflow for 3-Chloro-2,5-dimethylpyrazine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following is a generalized protocol for obtaining ¹H and ¹³C NMR spectra of 3-Chloro-2,5-dimethylpyrazine.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh 5-25 mg of the purified 3-Chloro-2,5-dimethylpyrazine for ¹H NMR, and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication can be used if necessary.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H and ¹³C NMR spectra using standard acquisition parameters.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
As 3-Chloro-2,5-dimethylpyrazine is a liquid, a neat sample can be analyzed directly.
Experimental Protocol:
-
Sample Preparation:
-
Place one to two drops of the liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the two plates.
-
-
Data Acquisition:
-
Place the salt plate assembly into the sample holder of the IR spectrometer.
-
Acquire the IR spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
-
Applications in Drug Development and Organic Synthesis
3-Chloro-2,5-dimethylpyrazine is a valuable building block in organic synthesis, primarily serving as an intermediate for the introduction of the 2,5-dimethylpyrazinyl moiety into more complex molecules. Its utility is particularly evident in palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atom on the pyrazine (B50134) ring can be readily displaced through various cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: 3-Chloro-2,5-dimethylpyrazine can be coupled with boronic acids or their esters in the presence of a palladium catalyst and a base to form aryl- or heteroaryl-substituted pyrazines.
-
Stille Coupling: This reaction involves the coupling of 3-Chloro-2,5-dimethylpyrazine with organostannanes, also catalyzed by a palladium complex.
These reactions are fundamental in medicinal chemistry for the synthesis of complex drug candidates.
Caption: Role as a synthetic intermediate in cross-coupling reactions.
Relevance to Antiviral Drug Synthesis: The Case of Favipiravir (B1662787)
Pyrazine-based compounds are integral to the structure of numerous pharmaceuticals. A prominent example is Favipiravir (T-705) , a broad-spectrum antiviral drug effective against various RNA viruses, including influenza.[5][6] The synthesis of Favipiravir and its analogues often involves pyrazine intermediates that are structurally related to 3-Chloro-2,5-dimethylpyrazine.[1][2][7] The core pyrazine scaffold is crucial for the biological activity of these drugs.
The mechanism of action of Favipiravir involves its intracellular conversion to the active form, Favipiravir-ribofuranosyl-5′-triphosphate (Favipiravir-RTP).[5][8] This active metabolite then acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRP), a key enzyme in the replication of RNA viruses.[5][9] By inhibiting RdRP, Favipiravir-RTP prevents the synthesis of viral RNA, thereby halting viral replication.
Caption: Favipiravir's mechanism of action as a viral RdRP inhibitor.
Safety and Handling
3-Chloro-2,5-dimethylpyrazine is a combustible liquid and should be handled with appropriate personal protective equipment, including eye shields and gloves.[3] It should be stored in a cool, dry, and well-ventilated area under an inert atmosphere.[2] As with all chemical reagents, it is essential to consult the Safety Data Sheet (SDS) before use.
Conclusion
3-Chloro-2,5-dimethylpyrazine is a commercially available and synthetically versatile intermediate. Its reactivity in palladium-catalyzed cross-coupling reactions makes it a valuable tool for medicinal chemists and drug development professionals. The pyrazine core, accessible through this intermediate, is a key pharmacophore in important drugs such as the antiviral agent Favipiravir. The detailed protocols and data presented in this guide are intended to facilitate its effective use in research and development.
References
- 1. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]
- 2. A new short synthesis route for favipiravir and its analogue: Their tautomerization behaviour - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Stille Coupling | NROChemistry [nrochemistry.com]
- 4. scbt.com [scbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN111471025A - Favipiravir intermediate and synthesis method of favipiravir - Google Patents [patents.google.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. journals.asm.org [journals.asm.org]
